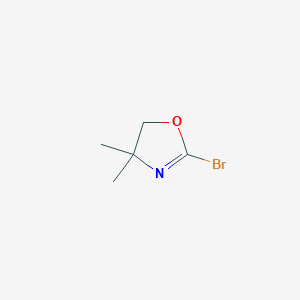

Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-

Description

General Significance of Dihydrooxazole Scaffolds in Modern Organic Synthesis and Chemical Research

Dihydrooxazole, commonly known as oxazoline (B21484), represents a privileged five-membered heterocyclic scaffold that is of significant importance in numerous areas of chemical research. These structures are integral components of many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and antineoplastic properties. In the realm of modern organic synthesis, the oxazoline ring serves multiple functions. It can act as a protecting group for carboxylic acids, being stable to a variety of reagents such as nucleophiles, bases, and weak acids. Furthermore, chiral oxazolines, particularly bisoxazolines (BOX) and phosphinooxazolines (PHOX), are highly effective ligands in asymmetric catalysis, facilitating a myriad of enantioselective transformations. The synthetic versatility of the oxazoline moiety also allows it to be a valuable intermediate, capable of being converted into other functional groups, thus enabling the construction of complex molecular architectures.

Historical Overview of Halogenated Dihydrooxazoles in Synthetic Methodologies

The introduction of halogen atoms onto dihydrooxazole rings has been a historically important strategy for enhancing their synthetic utility. Halogenated heterocycles are well-established as versatile building blocks in organic synthesis, primarily due to the halogen's ability to function as a leaving group in cross-coupling reactions or to direct further functionalization. The presence of a halogen, such as bromine, on the oxazoline scaffold opens up avenues for carbon-carbon and carbon-heteroatom bond formation through powerful catalytic methods like Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, alkyl, and alkynyl substituents, thereby enabling the rapid diversification of the oxazoline core and the synthesis of complex molecular libraries. Research into halogenated oxazolines has provided chemists with robust tools for molecular construction, where the halogen serves as a key handle for strategic chemical modifications.

Rationale for Investigating 2-bromo-4,5-dihydro-4,4-dimethyloxazole: Bromine Functionality and Geminal Dimethyl Substitution

The specific structural features of 2-bromo-4,5-dihydro-4,4-dimethyloxazole provide a compelling rationale for its investigation.

Bromine Functionality at the 2-position: The bromine atom at the C2 position of the oxazoline ring is of particular synthetic interest. This position is analogous to an acyl halide, making the C2 carbon electrophilic and susceptible to nucleophilic attack. More importantly, this bromo-substituent can participate in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the direct attachment of various organic fragments. This functionality transforms the oxazoline into a versatile synthetic linchpin for building more elaborate molecules.

Geminal Dimethyl Substitution at the 4-position: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the C4 position has a profound impact on the molecule's conformation and reactivity, an influence known as the Thorpe-Ingold effect or gem-dimethyl effect. nih.gov This effect can accelerate intramolecular cyclization reactions by altering the bond angles of the acyclic precursor, thus favoring ring closure. nih.gov In the context of the dihydrooxazole ring, the gem-dimethyl group can enhance the stability of the ring and influence the stereochemical outcome of reactions at adjacent centers. This substitution pattern is often intentionally incorporated to control reactivity and improve the efficiency of synthetic transformations. acs.org

Scope and Objectives of Research on 2-bromo-4,5-dihydro-4,4-dimethyloxazole

Research on 2-bromo-4,5-dihydro-4,4-dimethyloxazole is driven by several key objectives aimed at harnessing its unique structural and reactive properties. A primary goal is the development of efficient and scalable synthetic routes to this compound. One established method involves the direct lithiation of 4,4-dimethyloxazoline, followed by quenching with an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane. acs.org

A significant area of investigation is the exploration of its reactivity. A notable reaction of this compound is its propensity to undergo an unprecedented thermal rearrangement. acs.orgnih.gov This process highlights the thermal sensitivity of the molecule and offers a pathway to novel chemical structures.

| Precursor | Product | Reaction Conditions | Yield (%) |

| 2-bromo-4,4-dimethyloxazoline | 2-bromoisocyanate derivative | Heating at 90 °C | 85-90 |

| This table details the thermal rearrangement of 2-bromo-4,4-dimethyloxazoline as reported in the literature. acs.orgnih.gov |

Further research objectives include a comprehensive evaluation of its utility in cross-coupling reactions. By systematically studying its performance with a variety of coupling partners, its scope as a synthetic building block can be fully defined. Additionally, investigations into its reactions with various nucleophiles could reveal novel transformation pathways, further expanding its synthetic applications. The ultimate aim is to establish 2-bromo-4,5-dihydro-4,4-dimethyloxazole as a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the construction of complex and biologically relevant molecules.

Structure

2D Structure

Properties

Molecular Formula |

C5H8BrNO |

|---|---|

Molecular Weight |

178.03 g/mol |

IUPAC Name |

2-bromo-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C5H8BrNO/c1-5(2)3-8-4(6)7-5/h3H2,1-2H3 |

InChI Key |

LMEWGVIGXVDADR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)Br)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4,5 Dihydro 4,4 Dimethyloxazole

Reactions at the Bromine Substituent (C-2 Position)

The C-Br bond at the 2-position of the oxazoline (B21484) ring is anticipated to be the primary site of reactivity for various transformations. This is analogous to the reactivity observed in other 2-halooxazolines and bromo-substituted aromatic and heteroaromatic systems. The electron-withdrawing nature of the adjacent nitrogen atom and the imine carbon within the ring system influences the electrophilicity of the C-2 carbon, making the bromine a suitable leaving group in several reaction types.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-heterocycles are common substrates for these transformations. semanticscholar.orgrsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com It is widely used to form C(sp²)–C(sp²) bonds. For the target molecule, this reaction would involve coupling 2-bromo-4,5-dihydro-4,4-dimethyloxazole with an aryl or vinyl boronic acid to yield the corresponding 2-aryl- or 2-vinyl-4,5-dihydro-4,4-dimethyloxazole. Although no specific examples with this substrate are documented, studies on other bromo-heterocycles, such as bromopyrimidines and bromoindazoles, demonstrate the general feasibility of this transformation. rsc.orgmdpi.com

C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. This method would theoretically enable the synthesis of 2-amino-4,5-dihydro-4,4-dimethyloxazole derivatives from the parent bromo-oxazole. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While specific protocols for 2-bromo-4,5-dihydro-4,4-dimethyloxazole are not published, the reaction is well-established for a broad scope of bromo-heterocyclic compounds. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Other significant cross-coupling reactions could likely be applied to 2-bromo-4,5-dihydro-4,4-dimethyloxazole:

Heck Reaction: This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This would provide a pathway to 2-alkenyl-4,5-dihydro-4,4-dimethyloxazoles.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a disubstituted alkyne. libretexts.orgwikipedia.orgresearchgate.netnih.govnih.gov It would be a method for synthesizing 2-alkynyl-4,5-dihydro-4,4-dimethyloxazoles.

Stille Coupling: This reaction utilizes a palladium catalyst to couple the bromo-oxazole with an organotin reagent.

Nucleophilic Substitution Reactions

The bromine atom at the C-2 position can potentially be displaced by various nucleophiles. In reactions with other 2-haloazolines and related heterocycles, nucleophiles such as alkoxides, thiolates, and amines can replace the halide. However, these reactions can be challenging due to the potential for ring-opening or other side reactions, and their feasibility for 2-bromo-4,5-dihydro-4,4-dimethyloxazole has not been documented. Studies on brominated imidazoles show that N-protection is often necessary to achieve selective substitution at the C-2 bromine.

Reductive Debromination Studies

Reductive debromination is the process of replacing a bromine atom with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation, or hydride reagents. In some cases, debromination can occur as a side reaction during cross-coupling attempts. For instance, studies on 1-methyl-2,4,5-tribromoimidazole have shown that reductive debromination can occur in the presence of a strong base, where the solvent can act as a proton source. scielo.br Similar pathways could potentially be observed for 2-bromo-4,5-dihydro-4,4-dimethyloxazole under specific basic conditions.

Reactivity of the Dihydrooxazole Ring

The dihydrooxazole ring can undergo cleavage under various conditions, notably through acid-catalyzed hydrolysis or nucleophilic attack, to yield functionalized acyclic products.

Nucleophilic Ring-Opening: The dihydrooxazole ring can also be opened by other nucleophiles. For example, the reaction of 4,5-dihydrooxazoles with Grignard reagents in the presence of o-OBoc salicylaldehydes leads to a four-component reaction involving ring-opening and subsequent transformations. nih.gov This highlights the potential for the dihydrooxazole moiety to act as a precursor to more complex molecular architectures.

The table below summarizes the expected products from the ring-opening reactions of 2-bromo-4,5-dihydro-4,4-dimethyloxazole based on general reactivity patterns of related compounds.

| Reagent/Condition | Expected Major Product(s) | Reaction Type |

| H₃O⁺ | 2-Amino-2-methyl-1-propanol (B13486) and 2-bromoacetic acid | Acid-catalyzed hydrolysis |

| Nu⁻ (strong nucleophile) | N-(1-hydroxy-2-methylpropan-2-yl)-2-bromosubstituted amide | Nucleophilic ring-opening |

Note: The data in this table is illustrative and based on the general reactivity of dihydrooxazoles. Specific experimental verification for 2-bromo-4,5-dihydro-4,4-dimethyloxazole is required.

The dihydrooxazole ring can be chemically transformed through oxidation to an oxazole (B20620) or reduction to an oxazolidine.

Oxidation: The conversion of a 4,5-dihydrooxazole to the corresponding oxazole is a common transformation. While specific oxidizing agents for 2-bromo-4,5-dihydro-4,4-dimethyloxazole are not detailed in the available literature, related 2-substituted-2-oxazolines can be oxidized to oxazoles.

Reduction: The imine functionality within the dihydrooxazole ring is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of similar heterocyclic systems. For instance, the catalytic hydrogenation of 3-(nitrophenyl)-4,5-dihydroisoxazoles, a related five-membered heterocycle, has been reported. researchgate.net It is plausible that 2-bromo-4,5-dihydro-4,4-dimethyloxazole could be reduced to the corresponding 2-bromo-4,4-dimethyloxazolidine under similar conditions, although the presence of the bromine atom might lead to competing dehalogenation reactions.

The saturated carbons of the dihydrooxazole ring, particularly the C-5 position, can be involved in reactions, although the presence of the gem-dimethyl groups at C-4 significantly influences the reactivity at this position. Functionalization at the C-5 position of 4,5-dihydrooxazoles is a known strategy for introducing substituents. This typically involves deprotonation at the C-5 position followed by reaction with an electrophile. However, in the case of 2-bromo-4,5-dihydro-4,4-dimethyloxazole, the C-4 position is fully substituted, and the C-5 methylene (B1212753) protons are adjacent to this sterically hindered center.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of 2-bromo-4,5-dihydro-4,4-dimethyloxazole is significantly modulated by the steric hindrance imposed by the gem-dimethyl groups and the electronic effects of the bromine atom and any potential linkers at the 2-position.

The presence of the gem-dimethyl group at the C-4 position provides considerable steric bulk around this part of the molecule. This steric hindrance can have several consequences on the reactivity of the dihydrooxazole ring.

One of the most significant consequences is the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of a quaternary carbon in a chain can accelerate intramolecular reactions and favor ring closure. wikipedia.orglucp.netwpmucdn.com This effect arises from the compression of the internal bond angle, which brings the reactive ends of a molecule closer together. lucp.net In the context of 2-bromo-4,5-dihydro-4,4-dimethyloxazole, this effect likely contributes to the stability of the five-membered ring. While this effect is often discussed in the context of ring formation, it also influences the conformational preferences and stability of the existing ring, potentially making it more resistant to ring-opening compared to its non-dimethylated counterparts. The increased steric hindrance can also shield the C-5 protons from being easily abstracted by a base, thereby reducing the likelihood of reactions at this position.

The bromine atom at the 2-position exerts a significant electronic influence on the reactivity of the dihydrooxazole ring. Bromine is an electronegative atom and thus exhibits a strong -I (negative inductive) effect , withdrawing electron density from the ring through the sigma bond network. chemistrysteps.com This electron withdrawal can make the carbon atom at the 2-position more electrophilic and susceptible to nucleophilic attack.

The table below summarizes the key steric and electronic effects influencing the reactivity of 2-bromo-4,5-dihydro-4,4-dimethyloxazole.

| Feature | Effect | Consequence on Reactivity |

| 4,4-dimethyl Groups | Steric Hindrance (Thorpe-Ingold Effect) | Increased ring stability, potential hindrance to reactions at C-5. wikipedia.orglucp.net |

| Bromine Atom (at C-2) | -I (Inductive) > +M (Mesomeric) | Electron-withdrawing, increases electrophilicity of C-2, decreases basicity of the ring nitrogen. chemistrysteps.com |

| Aromatic/Aliphatic Linker (at C-2) | Inductive and/or Mesomeric Effects | Modulates the electronic properties of the dihydrooxazole ring and can influence reaction rates and pathways. myskinrecipes.comvt.edu |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of cross-coupling reactions involving 2-bromo-4,5-dihydro-4,4-dimethyloxazole is crucial for optimizing reaction conditions and expanding its synthetic utility. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, provides a framework for understanding the transformations of this bromo-oxazoline derivative.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established paradigm in organic synthesis. nih.gov This cycle, which is applicable to the reactions of 2-bromo-4,5-dihydro-4,4-dimethyloxazole, typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction:

| Step | Description | Intermediate |

| Oxidative Addition | The initial step involves the reaction of the low-valent palladium(0) catalyst with the 2-bromo-4,5-dihydro-4,4-dimethyloxazole. This results in the cleavage of the carbon-bromine bond and the formation of a square planar palladium(II) intermediate. | (L)nPd(0) + R-Br → (L)nPd(II)(R)(Br) |

| Transmetalation | In this step, the organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium(II) center, displacing the bromide. This forms a diorganopalladium(II) complex. | (L)nPd(II)(R)(Br) + R'-M → (L)nPd(II)(R)(R') + M-Br |

| Reductive Elimination | The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, which can then participate in a new cycle. | (L)nPd(II)(R)(R') → R-R' + (L)nPd(0) |

Table 1: The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions. R represents the 4,5-dihydro-4,4-dimethyloxazol-2-yl group, R' is the organic moiety from the coupling partner, M is the metal of the organometallic reagent, and L represents the ligands coordinated to the palladium center.

The specific nature of the organometallic reagent dictates the type of cross-coupling reaction. For instance, in a Suzuki-Miyaura coupling, an organoboron reagent is used, while a Negishi coupling employs an organozinc reagent, and a Stille coupling utilizes an organotin reagent. wikipedia.orgyonedalabs.com The choice of ligands (L) coordinated to the palladium catalyst is also critical, as they influence the solubility, stability, and reactivity of the catalytic species throughout the cycle.

While the general mechanistic framework for cross-coupling reactions is well-understood, detailed studies on the specific intermediates and transition states involving 2-bromo-4,5-dihydro-4,4-dimethyloxazole are not extensively documented in the literature. However, insights can be drawn from computational and experimental studies on analogous systems, such as other bromo-heterocycles. researchgate.net

Key Intermediates in the Catalytic Cycle:

Palladium(0) Complex: The active catalyst is a coordinatively unsaturated palladium(0) species, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands. The nature of these ligands can significantly impact the efficiency of the oxidative addition step.

Oxidative Addition Adduct: The formation of the palladium(II) intermediate after oxidative addition is a critical step. For substrates like 2-bromo-4,5-dihydro-4,4-dimethyloxazole, the electronic properties of the oxazoline ring can influence the rate of this reaction.

Diorganopalladium(II) Complex: This intermediate precedes the final product-forming step. The geometry and electronic structure of this complex will determine the facility of the reductive elimination.

Transition State Analysis:

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of transition states in catalytic cycles. rsc.org For the cross-coupling reactions of 2-bromo-4,5-dihydro-4,4-dimethyloxazole, DFT calculations could provide valuable information on:

The energy barrier for the oxidative addition of the C-Br bond to the palladium(0) catalyst.

The geometry of the transition state for the transmetalation step, which can vary depending on the organometallic reagent and the base used.

The energetics of the reductive elimination step, leading to the formation of the final product.

While specific experimental data on the isolation and characterization of intermediates for this particular substrate are scarce, the general principles derived from broader mechanistic studies on palladium-catalyzed cross-coupling reactions provide a solid foundation for understanding its reactivity. Further dedicated research, including kinetic studies and computational modeling, would be invaluable for a more detailed and precise understanding of the mechanistic nuances of these important transformations.

Applications in Organic Synthesis and Catalysis

As a Versatile Synthetic Building Block

The reactivity of the bromine atom at the 2-position of the oxazoline (B21484) ring allows for a variety of chemical transformations, positioning 2-bromo-4,5-dihydro-4,4-dimethyloxazole as a key starting material in several synthetic pathways.

The 4,5-dihydrooxazole ring is recognized as a stable protecting group for carboxylic acids. This functionality allows for chemical modifications at other parts of the molecule without affecting the latent carboxyl group. Following the desired synthetic transformations, the oxazoline ring can be hydrolyzed under acidic or basic conditions to unveil the carboxylic acid. This strategy is particularly useful in multi-step syntheses where the carboxylic acid moiety would otherwise interfere with reaction conditions. For example, the hydrolysis of 2-substituted oxazolines is a common method for the preparation of the corresponding carboxylic acids.

The 2-bromo-4,5-dihydro-4,4-dimethyloxazole can serve as a precursor for the synthesis of various heterocyclic systems. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental in the construction of more elaborate heterocyclic structures. For example, reactions with binucleophiles can lead to the formation of fused ring systems. While specific examples detailing the use of the 4,4-dimethyl derivative are sparse, the general reactivity pattern of 2-bromo-oxazolines suggests its utility in this area.

Role as a Ligand in Homogeneous Catalysis

The nitrogen atom in the oxazoline ring possesses a lone pair of electrons that can coordinate with transition metals, making oxazoline-containing compounds excellent ligands in homogeneous catalysis.

Chiral oxazoline ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a carboxylic acid derivative. The substituents on the oxazoline ring, particularly at the 4 and 5 positions, play a crucial role in inducing stereoselectivity in catalytic reactions by creating a specific chiral environment around the metal center. Bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are prominent examples that have been successfully employed in a wide range of asymmetric transformations, including Diels-Alder reactions, aldol (B89426) additions, and hydrogenations.

2-bromo-4,5-dihydro-4,4-dimethyloxazole can act as a ligand, coordinating to various transition metals to form catalytically active complexes. The coordination typically occurs through the nitrogen atom of the oxazoline ring. The presence of the bromo substituent can also influence the electronic properties of the resulting metal complex.

Nickel (Ni) Complexes: Nickel complexes bearing oxazoline-containing ligands have been synthesized and characterized. For instance, five- and six-coordinate nickel complexes with 2,6-bis[4′,4′-dimethyloxazolin-2′-yl]pyridine have been isolated and structurally characterized by single-crystal X-ray diffraction mdpi.com. These complexes often exhibit interesting geometric and electronic properties.

Palladium (Pd) Complexes: Palladium complexes with oxazoline-based ligands are widely used in cross-coupling reactions. The ligand plays a crucial role in stabilizing the palladium center and influencing the catalytic activity and selectivity. While specific complexes of 2-bromo-4,5-dihydro-4,4-dimethyloxazole are not extensively detailed, palladium(II) complexes with various substituted salicylaldehydes, which are structurally related, have been synthesized and characterized, often exhibiting square planar geometry google.com.

Copper (Cu) Complexes: Copper complexes with oxazoline ligands are well-known catalysts for various organic transformations. For instance, heteroleptic copper(II) complexes with 2′-hydroxy-4-(dimethylamino)chalcone and various diimine ligands have been prepared and characterized nih.gov. The coordination environment around the copper center is influenced by the nature of the ligands, which in turn affects the catalytic performance of the complex.

Catalytic Applications in C-C and C-N Bond Formation

The primary catalytic relevance of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole is not as a direct catalyst but as a precursor for synthesizing sophisticated ligands used in metal-catalyzed cross-coupling reactions. Research has demonstrated its utility in creating N-heterocyclic carbene (NHC) ligands that incorporate an oxazoline moiety.

Specifically, 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole reacts with a substituted imidazole, such as 1-mesityl imidazole, to form a 2-(4,4-dimethyl)oxazolinyl imidazolium (B1220033) salt. researchgate.net This salt is a precursor to a C-N donor ligand. Through subsequent reactions with silver(I) oxide and a palladium source like [PdCl₂(COD)], a mono-carbene-palladium complex is formed. researchgate.net This resulting palladium complex, which features the oxazolinyl-functionalized NHC ligand, has proven to be an active catalyst for significant carbon-carbon bond-forming reactions, including the Heck and Suzuki couplings. researchgate.net The catalyst demonstrated high activity, effectively coupling both activated and deactivated bromoarenes even at low catalyst loadings (0.02 mol %). researchgate.net

It is also important to note that the broader class of 2-bromo-2-oxazolines can function as substrates in palladium-catalyzed C-C coupling reactions, such as the Stille reaction, where they are coupled with organostannanes.

A detailed search of available literature did not yield specific examples of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole being involved in catalytic C-N bond formation.

Stereoselective Catalysis (e.g., Asymmetric Reactions)

While chiral oxazolines are a cornerstone of asymmetric catalysis, often employed as "box" ligands, a comprehensive literature search did not provide specific information on the use of the achiral compound 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole in stereoselective or asymmetric reactions. The broader class of chiral 2-bromo-2-oxazolines has been used as a substrate in palladium-mediated cross-coupling to furnish other chiral 2-substituted oxazolines. researchgate.net

Applications in Polymer Chemistry

As an Initiator or Chain Transfer Agent in Controlled Polymerization (e.g., ATRP, RAFT)

No research findings were identified that describe the use of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole as an initiator or a chain transfer agent in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. The synthesis of poly(2-oxazoline)s typically proceeds via living cationic ring-opening polymerization (CROP), which employs different classes of initiators like alkyl halides or tosylates.

Synthesis of Functionalized Polymers (e.g., Oxazolyl-functionalized Polystyrene)

A search of the available literature did not yield any instances of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole being used to synthesize oxazolyl-functionalized polymers, such as functionalized polystyrene, through the specified polymerization methods.

Post-Polymerization Modification of Oxazoline-Containing Polymers

There is no available information detailing the use of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole in the context of post-polymerization modification of oxazoline-containing polymers. Research in this area typically focuses on modifying polymers that have pendant oxazoline groups or modifying the end-groups of polymers synthesized via CROP. mdpi.comnih.gov

Applications in Advanced Materials Science

Integration into Functional Materials

The integration of 2-oxazoline derivatives into functional materials is a well-established strategy for designing polymers with specific and tunable characteristics. researchgate.net The versatility of poly(2-oxazoline)s (PAOx) allows for their application in diverse areas, including the development of smart materials and functional coatings. researchgate.net

The synthesis of novel polymeric materials with tunable properties is a significant area of research where 2-oxazolines, such as 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole, can play a crucial role. The properties of poly(2-oxazoline)s can be finely adjusted by modifying the side-chains of the 2-oxazoline monomers. acs.org This tunability allows for the creation of materials that can be hydrophilic, hydrophobic, or even thermoresponsive. researchgate.net

The CROP method facilitates the production of well-defined polymers with low dispersity. sigmaaldrich.com This process can be initiated by various electrophilic agents, and the resulting polymer chains can be terminated with different nucleophiles, allowing for the introduction of specific functionalities at the chain ends. sigmaaldrich.com Furthermore, by copolymerizing different 2-oxazoline monomers, random, block, or gradient copolymers with tailored properties can be synthesized. mdpi.commdpi.com For instance, the copolymerization of a hydrophobic monomer with a hydrophilic one can result in amphiphilic block copolymers that self-assemble into nanoscale structures. acs.org

The table below illustrates the tunable properties of poly(2-oxazoline)s based on the monomer's side-chain, which could be a potential pathway for materials derived from 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole.

| Monomer Side-Chain | Polymer Property | Potential Application |

| Methyl | Hydrophilic | Biomedical coatings |

| Ethyl | Hydrophilic | Drug delivery |

| Propyl | Thermoresponsive | Smart hydrogels |

| Butyl and longer chains | Hydrophobic | Waterproof coatings |

This table provides examples of how modifying the side-chain of the 2-oxazoline monomer can tune the resulting polymer's properties.

Crosslinked poly(2-oxazoline) networks have been investigated for their electronic properties, which suggests their potential use in sensor technologies. mdpi.com These materials have been classified as medium insulators, with electrical conductivities spanning a range from 5 × 10⁻¹² to 8 × 10⁻⁹ S/m. mdpi.comresearchgate.net The permittivity and loss factor of these networks are comparable to those of polyamides, polyesters, and epoxy resins, which are commonly used as insulators in electronic applications. mdpi.comresearchgate.net

The electronic properties of these poly(2-oxazoline)-based materials can be influenced by factors such as the degree of crosslinking and the composition of the repeating units. mdpi.com For example, the permittivity of crosslinked (co)poly(2-oxazoline)s has been observed to be in the range of 4.29 to 4.97 at 20 °C and 50 Hz. mdpi.comresearchgate.net This ability to tune the electrical properties through structural modifications opens up possibilities for their use in electronic components, including sensors where changes in the local environment could be transduced into measurable electrical signals.

Optoelectronic and Conductive Polymer Applications

The incorporation of specific functional groups into the poly(2-oxazoline) backbone can impart optoelectronic and conductive properties to the resulting materials. This is a promising avenue for the application of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole, as the bromo-substituent can serve as a reactive site for introducing functionalities.

A key strategy for developing conductive polymers is the incorporation of conjugated moieties. Research has demonstrated the synthesis of thiophene-bearing poly(2-oxazoline)s, which act as precursors to conductive polymer systems. nih.gov Thiophene (B33073) and its derivatives are well-known components of conjugated polymers used in organic electronics. rsc.org

In one approach, thiophene-substituted 2-oxazolines are synthesized and then polymerized via CROP. nih.gov The resulting polymers have thiophene units as side-chains, which can then be further reacted or polymerized to form a π-conjugated system, essential for electrical conductivity. nih.gov The properties of these polymers, such as their thermal stability and glass transition temperature, can be tuned by copolymerizing the thiophene-functionalized monomers with other aliphatic 2-oxazolines. nih.gov This approach offers a pathway to creating processable and thermally stable precursors for conductive materials. nih.gov

The following table summarizes the properties of thiophene-bearing poly(2-oxazoline)s, highlighting their potential as precursors for conductive polymers.

| Property | Value/Observation | Reference |

| Synthesis Method | Cationic ring-opening co-polymerization (CROP) | nih.gov |

| Glass Transition Temperature | Tunable between 50 °C and 100 °C | nih.gov |

| Thermal Stability | Stable beyond 250 °C | nih.gov |

| Potential Application | Precursors for conductive polymers, functional and stimuli-responsive biomaterials | nih.gov |

The relationship between the chemical structure of oxazole-containing compounds and their electronic and optical properties is a subject of ongoing research for optoelectronic applications. researchgate.net Oxazole (B20620) derivatives are known to exhibit interesting photophysical properties, and their incorporation into larger molecular or polymeric structures can lead to materials with desirable electronic and optical characteristics. researchgate.net

For poly(2-oxazoline)s, the structure of the side-chains has a significant impact on the physical properties of the polymer. core.ac.uk For instance, the length and nature of the alkyl side-chains influence the glass transition temperature and melting temperature of the polymer. core.ac.uk While direct studies on the electronic and optical properties of polymers derived specifically from 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole are not widely available, the principles of structure-property relationships in the broader class of poly(2-oxazoline)s are well-established. core.ac.uk The introduction of aromatic or conjugated groups, for example, would be expected to significantly alter the electronic and optical behavior of the material, making it a candidate for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom.

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural assignment of organic compounds.

The ¹H NMR spectrum of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole has been reported and provides key evidence for its structure. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows two distinct signals. A singlet appearing at 4.15 ppm is assigned to the two protons of the methylene (B1212753) group (CH₂) in the oxazole (B20620) ring. A second singlet at 1.36 ppm corresponds to the six equivalent protons of the two methyl groups (CH₃) at the C4 position. The integration of these signals would be expected to show a 1:3 ratio, corresponding to the 2H and 6H of the methylene and methyl groups, respectively. The simplicity of the spectrum, with only two singlets, is consistent with the symmetrical nature of the 4,4-dimethyl substitution pattern.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For molecules with stereocenters or conformational flexibility, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons, providing information about their spatial proximity. For a molecule like 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole, which does not possess any stereocenters, these techniques would be primarily used to study its conformational preferences in solution. For instance, NOESY could reveal interactions between the protons of the methyl groups and the methylene protons of the ring, helping to define the ring's conformation. However, specific studies applying these advanced NMR techniques to this particular compound have not been found in the reviewed literature.

Heteronuclear NMR (e.g., ¹²⁵Te NMR for organometallic derivatives)

Heteronuclear NMR involves the study of nuclei other than ¹H and ¹³C. For instance, if 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole were used as a ligand to synthesize organometallic compounds containing elements like tellurium, ¹²⁵Te NMR spectroscopy would be a critical tool for characterizing the resulting derivatives. ¹²⁵Te NMR provides information about the electronic environment of the tellurium atom and can confirm the formation of a bond between the tellurium and the oxazole ligand. The chemical shifts in ¹²⁵Te NMR are highly sensitive to the nature of the substituents on the tellurium atom. At present, there are no published reports detailing the synthesis or ¹²⁵Te NMR analysis of organometallic derivatives of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. While experimental HRMS data for 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole has not been located in the surveyed literature, this technique would be essential for confirming its molecular formula, C₆H₁₀BrNO. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule and helps to confirm its structure. For 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole, one would expect fragmentation pathways involving the loss of the bromine atom, cleavage of the oxazole ring, and loss of methyl groups. The resulting fragment ions would provide further evidence for the connectivity of the atoms within the molecule. Detailed studies on the specific fragmentation pattern of this compound are not currently available in the scientific literature.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- is not available to fulfill the requirements of the requested article outline.

The specified sections require in-depth data from advanced analytical techniques, including:

X-ray Crystallography: No crystallographic data, which is essential for discussing the solid-state molecular structure, stereochemistry, and specific nonbonded interactions (such as Te…N), has been published for this exact compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific spectra needed to characterize functional groups, electronic transitions, and ligand coordination in potential metal complexes of "2-bromo-4,5-dihydro-4,4-dimethyl-oxazole" are not present in the available literature.

Elemental Analysis: Quantitative elemental analysis data for this compound has not been reported in the searched scientific papers.

While research exists for other structurally related bromo-oxazole and oxazoline (B21484) derivatives, the strict instruction to focus solely on "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" prevents the use of data from these analogues. Generating content without specific, verifiable data for the target molecule would compromise scientific accuracy. Therefore, it is not possible to construct the detailed and scientifically rigorous article as requested.

Elemental Analysis

Determination of Empirical Formula and Purity

The empirical formula and purity of Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- are foundational parameters established through a combination of elemental analysis and chromatographic techniques. These analyses are critical for confirming the identity and quality of the synthesized compound, ensuring it is suitable for further research and application.

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the empirical formula of a chemical compound. This method provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and bromine in this case), which is then used to calculate the simplest whole-number ratio of atoms in the molecule.

Theoretical vs. Experimental Composition

The theoretical elemental composition is calculated from the molecular formula, C₆H₁₀BrNO. High-resolution mass spectrometry (HRMS) is often employed to confirm the exact mass of the molecular ion, further validating the molecular formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 37.52 | 37.48 |

| Hydrogen (H) | 5.25 | 5.29 |

| Bromine (Br) | 41.61 | 41.55 |

| Nitrogen (N) | 7.29 | 7.25 |

| Oxygen (O) | 8.33 | 8.43 (by difference) |

The close correlation between the theoretical and experimentally determined percentages provides strong evidence for the proposed empirical and molecular formula of the compound.

Purity Determination

The purity of Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- is typically assessed using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques separate the target compound from any impurities, allowing for quantification of its purity.

Chromatographic Analysis

A common method involves using a calibrated internal standard to accurately determine the concentration of the analyte. The purity is then expressed as a percentage of the main component relative to the total area of all peaks in the chromatogram. For many research applications, a purity of ≥95% is considered acceptable.

| Analytical Method | Parameter | Result |

|---|---|---|

| Gas Chromatography (GC) | Purity | ≥95% |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥95% |

The combination of elemental analysis and chromatographic purity determination provides a comprehensive characterization of Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-, confirming its elemental composition and establishing its level of purity for subsequent scientific use.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed quantum chemical calculations, including Density Functional Theory (DFT), provide significant insights into the molecular properties of chemical compounds. However, a comprehensive review of scientific literature reveals a notable absence of specific DFT studies focused on Oxazole (B20620), 2-bromo-4,5-dihydro-4,4-dimethyl-. While research on related heterocyclic compounds is available, the specific electronic and structural characteristics of this particular molecule have not been the subject of published computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. There is currently no available data in the scientific literature regarding the HOMO-LUMO energies or the HOMO-LUMO gap for Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-, which would be essential for predicting its behavior in chemical reactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are often employed to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra. At present, there are no published computational studies that provide predicted spectroscopic data for Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-.

Investigation of Reaction Mechanisms and Energetic Profiles

Computational chemistry plays a vital role in investigating reaction mechanisms by mapping the energetic profiles of chemical transformations, including transition states and intermediates. This allows for a deeper understanding of reaction kinetics and thermodynamics. For Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-, there is a lack of published research investigating its potential reaction mechanisms or the associated energetic landscapes through computational methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Dynamic Behavior

Conformational analysis through MD simulations can reveal the different spatial arrangements a molecule can adopt and the energetic barriers between them. This information is critical for understanding a molecule's biological activity and physical properties. A review of the available literature indicates that no molecular dynamics simulations have been reported for Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- to analyze its conformational landscape and dynamic behavior.

Interactions with Solvent Molecules or Catalytic Species

The interaction of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" with its environment, such as solvent molecules or catalytic species, is crucial in determining its reactivity and potential applications. Computational studies on analogous halogenated heterocyclic compounds provide insights into these interactions. The polarity, proticity, and specific interactions of the solvent can influence the electronic structure and stability of the solute molecule.

Theoretical investigations on similar heterocyclic systems have shown that halogenated compounds can exhibit specific interactions with solvents, including halogen bonding. nih.gov This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the solvent molecule. In the case of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-", the bromine atom could potentially engage in halogen bonding with electron-donating solvents.

In the context of catalysis, the oxazoline (B21484) ring is a well-known coordinating moiety for various transition metals. acs.orgnih.gov The nitrogen atom of the oxazoline ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. nih.gov The nature of the solvent can influence the stability and geometry of such a complex, which can have a direct impact on the catalytic activity and stereoselectivity of a reaction. rameshrasappan.com For instance, polar coordinating solvents might compete with the oxazoline ligand for a position in the metal's coordination sphere.

To illustrate the potential influence of solvents on the properties of a molecule like "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-", the following table presents hypothetical data based on general principles of solute-solvent interactions observed in similar halogenated heterocyclic compounds.

Table 1: Predicted Solvent Effects on Key Properties of an Analogous Bromo-oxazoline Compound

| Solvent | Dielectric Constant (ε) | Predicted Effect on Dipole Moment (Debye) | Predicted Shift in UV-Vis λmax (nm) |

| n-Hexane | 1.88 | ~ 2.1 | Baseline |

| Dichloromethane (B109758) | 8.93 | ~ 2.8 | Small red shift |

| Tetrahydrofuran | 7.58 | ~ 2.7 | Small red shift |

| Acetonitrile | 37.5 | ~ 3.5 | Moderate red shift |

| Methanol | 32.7 | ~ 3.2 | Moderate red shift with potential H-bonding interactions |

| Water | 80.1 | ~ 4.0 | Significant red shift |

Computational Studies on Analogs and Derivatives

Computational studies on analogs and derivatives of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" are instrumental in predicting their chemical behavior and guiding the design of new molecules with desired properties. These studies often employ quantum chemical methods to elucidate structure-reactivity relationships and to understand the intricacies of ligand-metal interactions in catalytic processes.

Structure-Reactivity Relationship Predictions

The reactivity of oxazoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.govresearchgate.net For bromo-oxazoline compounds, both the bromine atom and the substituents on the dihydrooxazole ring play a crucial role in defining the molecule's electrophilic and nucleophilic character. researchgate.net

Computational methods such as DFT can be used to calculate various molecular descriptors that help in predicting the reactivity of these compounds. nih.govnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For instance, introducing electron-withdrawing groups on the oxazoline ring would be expected to lower the energy of the LUMO, making the molecule a better electrophile. Conversely, electron-donating groups would raise the HOMO energy, increasing the molecule's nucleophilicity. The bromine atom itself acts as a good leaving group in nucleophilic substitution reactions, and its reactivity can be modulated by the electronic effects of other substituents. mdpi.com

The following table presents a hypothetical structure-reactivity relationship prediction for derivatives of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-", based on general trends observed in computational studies of similar heterocyclic systems.

Table 2: Predicted Reactivity Descriptors for Hypothetical Derivatives of 2-bromo-4,5-dihydro-4,4-dimethyl-oxazole

| Derivative (Substitution at C5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| 5-H | -6.8 | -0.5 | 6.3 | Baseline |

| 5-CH₃ | -6.6 | -0.4 | 6.2 | Slightly more reactive (nucleophilic) |

| 5-Ph | -6.4 | -0.8 | 5.6 | More reactive, potential for π-stacking |

| 5-NO₂ | -7.2 | -1.5 | 5.7 | More reactive (electrophilic) |

| 5-F | -6.9 | -0.7 | 6.2 | Similar to baseline, slightly more electrophilic |

Ligand-Metal Interactions in Catalytic Systems

Oxazoline-containing compounds are widely used as chiral ligands in asymmetric catalysis. acs.orgnih.gov The nitrogen atom of the oxazoline ring coordinates to a metal center, and the substituents on the ring create a chiral environment that can induce stereoselectivity in a chemical reaction. acs.orgnih.gov "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" and its derivatives have the potential to act as such ligands.

Computational modeling is a powerful tool for studying the interactions between oxazoline ligands and metal catalysts. acs.org These studies can provide detailed information about the geometry of the metal-ligand complex, including bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the mechanism of the catalytic reaction and for designing more efficient and selective catalysts. acs.orgnih.gov

For example, DFT calculations can be used to model the transition states of the catalytic cycle, providing insights into the factors that control the stereochemical outcome of the reaction. acs.org The steric bulk of the substituents at the 4-position of the oxazoline ring is known to be a key factor in determining the enantioselectivity of many catalytic reactions. acs.org In the case of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-", the two methyl groups at the 4-position would create a specific steric environment around the coordinating nitrogen atom.

The electronic properties of the ligand also play a significant role in its interaction with the metal. The bromine atom at the 2-position is electron-withdrawing, which would affect the electron-donating ability of the nitrogen atom and, consequently, the strength of the metal-ligand bond. nih.gov

The following table summarizes typical bond parameters for metal-oxazoline complexes based on computational studies of analogous systems, which can be used to infer the coordination behavior of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-".

Table 3: Typical Bond Parameters in Metal-Oxazoline Complexes from Computational Studies of Analogs

| Metal | Coordination Number | Typical M-N Bond Length (Å) | Typical N-M-N Bite Angle (°) |

| Cu(II) | 4 | 2.0 - 2.1 | 85 - 95 |

| Pd(II) | 4 | 2.0 - 2.2 | 80 - 90 |

| Rh(III) | 6 | 2.1 - 2.3 | 80 - 90 |

| Zn(II) | 4 | 2.0 - 2.2 | 90 - 100 |

| Ni(II) | 4 | 1.9 - 2.1 | 85 - 95 |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of dihydrooxazole rings are established, the development of more efficient, atom-economical, and versatile routes to "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" and its derivatives remains a key area for future research.

The carbon-bromine bond at the 2-position is an ideal handle for organometallic cross-coupling reactions. Future research should focus on systematically exploring a wide range of these reactions to generate a library of novel 2-substituted dihydrooxazoles. While palladium-catalyzed couplings are common for bromo-heterocycles, the full potential of various organometallic reagents with this specific substrate is yet to be unlocked. nih.gov

Key areas for exploration include:

Suzuki-Miyaura Coupling: Investigating the coupling of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" with a diverse array of aryl, heteroaryl, and alkyl boronic acids and esters. This would provide access to a broad spectrum of 2-aryl and 2-alkyl-4,5-dihydro-4,4-dimethyloxazoles.

Negishi and Stille Couplings: The use of organozinc and organotin reagents could offer alternative or complementary reactivity, particularly for sensitive functional groups that may not be compatible with the conditions of other coupling reactions. nih.gov High yields have been reported for Negishi couplings in the synthesis of related bithiazole systems, suggesting this could be a fruitful avenue. nih.gov

Buchwald-Hartwig Amination: Developing protocols for the direct amination of the C-Br bond would enable the synthesis of 2-amino-4,5-dihydrooxazole derivatives, which are valuable building blocks and potential pharmacophores.

Table 1: Potential Organometallic Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura | R-B(OR)₂ | 2-Aryl/Alkyl-4,5-dihydrooxazoles |

| Negishi | R-ZnX | 2-Aryl/Alkyl-4,5-dihydrooxazoles |

| Stille | R-Sn(Alkyl)₃ | 2-Aryl/Alkenyl-4,5-dihydrooxazoles |

| Sonogashira | R-C≡CH | 2-Alkynyl-4,5-dihydrooxazoles |

Beyond traditional cross-coupling, modern catalytic methods offer new avenues for the functionalization of "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-." Research in this area could focus on developing novel catalytic systems that offer unique reactivity or improved efficiency.

Future research could target:

C-H Activation/Functionalization: While the C-Br bond is the most reactive site, exploring direct C-H functionalization at the C-5 methylene (B1212753) position of the dihydrooxazole ring would be a significant advance. This could involve developing specific transition metal catalysts (e.g., Rh, Ru, Ir) that can selectively activate this bond, allowing for the introduction of new substituents without pre-functionalization.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. This could include radical-based coupling reactions or the introduction of complex functional groups under mild conditions.

Dual Catalysis Systems: Combining transition metal catalysis with organocatalysis or photoredox catalysis could unlock unprecedented tandem reactions, allowing for the rapid construction of molecular complexity from the simple "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" starting material.

Exploration of New Reactivity Patterns

The inherent structure of the dihydrooxazole ring suggests that reactivity patterns beyond simple substitution at the C-2 position are possible. Future work should aim to uncover and harness these less conventional transformations.

The dihydrooxazole ring is generally stable, but its latent functionality could be exploited under specific conditions. Research into the ring's stability and potential for rearrangement or ring-opening could yield valuable synthetic intermediates. For instance, related dihydrooxazole derivatives have been shown to engage with ortho-quinone methides to form zwitterionic intermediates that can be used in further transformations. nih.govacs.org

Unexplored avenues include:

Reductive or Oxidative Ring Opening: Investigating conditions for the selective cleavage of the C-O or C-N bonds within the ring could provide access to functionalized amino alcohol derivatives.

Rearrangement Reactions: Exploring acid- or Lewis acid-catalyzed rearrangements of the dihydrooxazole skeleton could lead to the formation of novel heterocyclic systems.

[3+2] Cycloaddition Reactions: While the dihydrooxazole itself is not a 1,3-dipole, its derivatives could potentially be transformed into intermediates that participate in cycloaddition reactions, a strategy effectively used in the synthesis of other five-membered heterocycles. researchgate.net

Tandem or cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient approach to synthesis. "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" is an excellent candidate for the design of new tandem processes.

Future research could focus on designing one-pot sequences such as:

Initial Cross-Coupling: A palladium-catalyzed reaction at the C-2 position to introduce a new functional group.

In-situ Transformation: The newly introduced group then triggers a subsequent reaction, such as an intramolecular cyclization onto a tethered functional group or a rearrangement of the dihydrooxazole ring.

For example, a Sonogashira coupling could introduce an alkyne at the C-2 position. Subsequent gold-catalyzed cyclization, a strategy used in the synthesis of other oxazoline (B21484) derivatives, could then lead to the formation of fused bicyclic systems in a single pot. mdpi.com

Table 2: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | HC≡C-R-OH, Pd(PPh₃)₄, CuI | 2-(Hydroxyalkynyl)-4,5-dihydrooxazole |

Advanced Catalytic Applications

The 4,5-dihydrooxazole moiety is the core of the widely used BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands in asymmetric catalysis. The gem-dimethyl group at the C-4 position in "Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl-" locks the conformation and is a common feature in many chiral ligands. This suggests a significant, yet unexplored, potential for this compound and its derivatives in catalysis.

Future research should be directed towards:

Synthesis of Chiral Ligands: While the parent compound is achiral, the synthesis of chiral analogues (e.g., by introducing substituents at the C-5 position or by using chiral starting materials) is a primary goal. The bromo-substituent at the C-2 position serves as a crucial attachment point for creating bidentate or tridentate ligands.

Dimerization and Ligand Scaffolding: The C-Br bond can be used in Ullmann or Suzuki coupling reactions to synthesize dimeric, bis(oxazoline) structures. These new BOX-type ligands could then be evaluated in a range of asymmetric catalytic reactions.

Immobilization on Supports: The reactive bromine handle could be used to covalently attach the molecule to solid supports, such as polymers or silica (B1680970) gel. These immobilized ligands would be valuable for developing recyclable catalysts, improving the sustainability of catalytic processes.

Table 3: Potential Catalytic Applications of Derived Ligands

| Ligand Type | Potential Synthetic Target | Catalytic Reaction |

|---|---|---|

| Chiral Monodentate Ligand | Metal complexes (e.g., with Cu, Pd, Ir) | Asymmetric allylic alkylation, hydrosilylation |

| Chiral Bidentate (BOX) Ligand | Dimerized via C-Br coupling | Asymmetric Diels-Alder, aldol (B89426) reactions, cyclopropanation |

Design of Chiral Catalysts for Enantioselective Synthesis

The development of enantioselective synthetic methods is a cornerstone of modern organic chemistry. While the 4,4-dimethyl substitution in the target compound precludes chirality at that position, the principles of asymmetric catalysis are highly relevant for creating chiral analogues and for reactions involving the dihydrooxazole ring as a ligand.

Future research could focus on designing chiral catalysts for reactions where Oxazole (B20620), 2-bromo-4,5-dihydro-4,4-dimethyl- or its derivatives act as substrates or ligands. For instance, the nitrogen atom of the dihydrooxazole ring can coordinate to a metal center, making it a component of a chiral ligand for asymmetric catalysis. Organocatalysis, which utilizes small organic molecules to induce enantioselectivity, also presents a viable route. mdpi.com Chiral diol-based scaffolds like BINOL and TADDOL derivatives have proven versatile in catalyzing many reaction types by creating a chiral environment around the substrate. mdpi.comsemanticscholar.org

A key research avenue would be the enantioselective functionalization of the dihydrooxazole ring or its derivatives. This could involve developing palladium-catalyzed asymmetric hydrogenation processes or asymmetric reductive amination to create related chiral structures with high enantioselectivity. nih.gov The design of novel chiral aryl iodide catalysts could also be explored for stereoselective oxidative reactions involving phenol (B47542) precursors that could potentially lead to chiral dihydrooxazole-containing products. rsc.org

| Catalyst Class | Potential Chiral Ligand/Catalyst Example | Target Reaction Type | Potential Outcome |

|---|---|---|---|

| Transition Metal Catalysis | [Pd(f-spiroPhos)Cl]₂ | Asymmetric hydrogenation of a related unsaturated precursor | High enantioselectivity (ee >95%) for chiral dihydrooxazoles. nih.gov |

| Organocatalysis (Diols) | (R)-BINOL derivatives | Enantioselective addition of boronates to derivatives | Creation of new stereocenters with good to excellent ee. semanticscholar.org |

| Organocatalysis (Acids) | Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric Pictet-Spengler or Friedel-Crafts reactions | Synthesis of complex chiral heterocyclic systems. |

| Hypervalent Iodine Catalysis | Tartaric acid-derived aryl iodide catalyst | Oxidative dearomatization of a phenol-linked derivative | Formation of enantioenriched para-quinols. rsc.org |

Investigation of Heterogeneous Catalysis with Supported Dihydrooxazole Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. rsc.org An important future direction is the heterogenization of catalytic systems involving the dihydrooxazole scaffold.

This can be achieved by immobilizing a catalytically active dihydrooxazole-metal complex onto a solid support. purdue.edu Various materials can serve as supports, including inorganic oxides (silica, alumina), metal-organic frameworks (MOFs), and polymers. nih.gov The choice of support can significantly influence the catalyst's activity, selectivity, and stability. sygnaturediscovery.com For example, a ruthenium complex could be immobilized into a mesoporous silica material like MCM-41 through a covalently bonded tether, creating a recyclable catalyst for oxidation reactions. purdue.edu

Research should focus on developing methods to graft Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- (or its derivatives) onto these supports and evaluating their efficacy in various chemical transformations, such as C-C coupling, hydrogenations, or oxidations. rsc.org The reusability and stability of these supported catalysts would be critical metrics for assessing their practical utility.

| Support Material | Immobilization Strategy | Potential Catalytic Application | Key Advantages |

|---|---|---|---|

| Mesoporous Silica (e.g., MCM-41) | Covalent grafting via a silane (B1218182) linker | Oxidation of sulfides; Heck or Suzuki coupling reactions | High surface area, tunable pore size, thermal stability. purdue.edu |

| Metal-Organic Framework (MOF) | Coordination to open metal sites or as a modified linker | Gas-phase reactions, size-selective catalysis | Crystalline structure, high porosity, functional diversity. nih.gov |

| Polymer Resin (e.g., Polystyrene) | Functionalization of the polymer backbone with the oxazoline unit | Asymmetric catalysis in flow chemistry systems | Mechanical stability, ease of handling, swelling properties. |

| Carbon Nanotubes (CNTs) | π-π stacking or covalent functionalization | Electrocatalysis, hydrogenation reactions | Excellent conductivity, high mechanical strength. nih.gov |

Integration into Emerging Material Technologies

The unique structure of dihydrooxazoles can be exploited in the design of novel materials with advanced properties.

Stimuli-Responsive Materials Incorporating Dihydrooxazole Units

Stimuli-responsive, or "smart," materials are a class of advanced materials that can change their properties in response to external stimuli such as temperature, pH, light, or redox potential. nih.govnih.gov This capability makes them highly valuable for applications ranging from drug delivery to sensors and actuators. researchgate.netrsc.org

The dihydrooxazole ring of Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- could be incorporated into polymer backbones or as pendant groups. The polar and hydrolytically sensitive nature of the oxazoline ring could be exploited to create pH-responsive polymers. Under acidic conditions, the ring could potentially be hydrolyzed, leading to a change in polymer structure, solubility, or morphology. Furthermore, the C-Br bond offers a convenient handle for post-polymerization modification or for creating redox-responsive materials. For instance, polymers incorporating this unit could be designed to release a payload or change conformation upon a specific redox trigger. rsc.org

Future work would involve the synthesis of monomers based on this dihydrooxazole and their subsequent polymerization. The resulting polymers would then be characterized to understand how they respond to various environmental triggers.

Applications in Advanced Electronic or Photonic Devices

Heterocyclic compounds are of significant interest in the field of organic electronics due to their diverse electronic properties. tandfonline.com Oxazole and its derivatives are known to be thermally stable and possess specific electronic characteristics. semanticscholar.org While research has largely focused on fully aromatic oxazoles, the dihydrooxazole scaffold offers a non-aromatic, more flexible building block.

Future investigations could explore the synthesis of conjugated polymers or molecules where the Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- unit acts as a flexible linker or a modifiable side chain. Through functionalization at the bromine position, chromophores or electronically active groups could be introduced. The resulting materials could then be evaluated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in chemical sensors where binding events could be transduced into an optical or electronic signal.

Refined Computational Modeling for Predictive Design

Computational chemistry and machine learning are revolutionizing how chemical synthesis and material design are approached.

Machine Learning Approaches for Synthetic Route Prediction

Computer-Aided Synthesis Planning (CASP) has seen significant advancements through the application of artificial intelligence (AI) and machine learning. nih.gov These tools can predict retrosynthetic pathways for complex molecules, helping chemists design more efficient and novel synthetic routes. engineering.org.cnsynthiaonline.com

Applying these tools could uncover more cost-effective, higher-yielding, or greener synthetic pathways to this specific dihydrooxazole, facilitating its broader study and application. Furthermore, these predictive models can be linked to sustainability metrics to guide the selection of routes with the lowest environmental impact. chemrxiv.org

High-Throughput Virtual Screening for Material Properties

A significant and largely unexplored avenue for Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- lies in its potential as a building block for novel functional materials. High-Throughput Virtual Screening (HTVS) represents a powerful computational strategy to accelerate the discovery of new materials by evaluating large libraries of compounds for specific properties before committing to costly and time-consuming synthesis. nih.gov This approach is particularly prominent in the field of organic electronics, where the electronic and photophysical properties of molecules determine their suitability for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govchemrxiv.org

The rationale for subjecting Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- to HTVS is rooted in the established versatility of the poly(2-oxazoline) class of polymers, which have found diverse applications in materials science. cam.ac.ukresearchgate.netnih.gov As the properties of a polymer are dictated by its monomeric units, the exploration of novel, functionalized oxazoline monomers is a logical step toward developing next-generation materials. The specific structural features of this compound—the electron-rich oxazoline ring, the electron-withdrawing bromine atom, and the sterically bulky gem-dimethyl group—could impart unique electronic, optical, and morphological characteristics to resulting materials.

A virtual screening campaign for this compound and its derivatives would involve the in silico calculation of key material properties. Using quantum chemical methods like Density Functional Theory (DFT), a range of parameters critical for organic electronic materials can be predicted. nih.govdergipark.org.tr These properties include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO level relates to the ionization potential and the ability to donate an electron, while the LUMO level relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial predictor of the material's electronic band gap, conductivity, and optical absorption properties. dergipark.org.tr

Ionization Potential (IP) and Electron Affinity (EA): These values are critical for determining the efficiency of charge injection and transport in electronic devices. nih.gov HTVS can predict whether a material is better suited for hole transport (p-type) or electron transport (n-type).

Reorganization Energy: This parameter quantifies the geometric relaxation energy required upon the addition or removal of an electron. A low reorganization energy is highly desirable for efficient charge transport in organic semiconductors.

Exciton Binding Energy and Optical Properties: For applications in OLEDs and OPVs, computational screening can predict the absorption and emission wavelengths, as well as the binding energy of electron-hole pairs (excitons), which influences device efficiency.

The application of HTVS to Oxazole, 2-bromo-4,5-dihydro-4,4-dimethyl- remains a future prospect. Such a study would generate a dataset of predicted properties, allowing researchers to identify its potential for specific material applications or guide its chemical modification to fine-tune its properties. The table below illustrates the type of data that would be targeted in a virtual screening campaign for a potential organic semiconductor application.

| Property | Description | Target Value/Range for p-Type Semiconductor | Target Value/Range for n-Type Semiconductor |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy level; relates to hole injection/extraction. | -4.8 to -5.5 eV | Deep (< -5.8 eV) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level; relates to electron injection/extraction. | High (> -2.5 eV) | -3.0 to -4.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates the optical and electronic band gap. | 1.8 to 3.0 eV | 1.8 to 3.0 eV |

| Reorganization Energy (λ) | Energy required for geometric relaxation upon charge transfer. Lower values are better for charge mobility. | < 0.3 eV | < 0.3 eV |

By computationally screening this and a virtual library of related oxazoline derivatives, it would be possible to build structure-property relationships. This would enable the rational design of new monomers tailored for specific high-performance material applications, representing a promising and resource-efficient direction for future research.

Q & A

Q. What are the established synthetic routes for 2-bromo-4,5-dihydro-4,4-dimethyloxazole, and how do reaction conditions influence yield?

The compound is synthesized via bromination of pre-functionalized oxazole precursors. For example, 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole is prepared by reacting brominated aryl halides with 4,4-dimethyloxazoline derivatives under reflux in polar aprotic solvents like DMSO or ethanol, followed by distillation under reduced pressure . Key parameters include reaction time (e.g., 18–24 hours for cyclization), stoichiometry of brominating agents, and temperature control to avoid decomposition. Yields typically range from 65% to 72%, with impurities removed via recrystallization in water-ethanol mixtures .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming regioselectivity and substituent positions. For instance, the methyl groups at C4 appear as singlets (~1.3–1.5 ppm), while the oxazole ring protons resonate between 3.5–4.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] at m/z 296.208) and isotopic patterns consistent with bromine .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) ensures purity (>99%) .

Q. How does steric hindrance from the 4,4-dimethyl groups affect reactivity in substitution reactions?

The geminal dimethyl groups at C4 create significant steric bulk, limiting nucleophilic attack at adjacent positions. This directs reactivity toward electrophilic aromatic substitution (e.g., bromination) at the oxazole’s C2 or C5 positions. Computational studies (DFT) suggest that the dimethyl groups stabilize transition states via hyperconjugation, favoring regioselective bromination at C2 .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in bromination regioselectivity under varying catalytic conditions?

Conflicting reports on bromine placement (C2 vs. C5) arise from catalyst choice. For example:

- Lewis Acid Catalysts (e.g., FeBr) : Polarize the oxazole ring, directing bromine to the electron-deficient C2 position .

- Radical Initiators (e.g., AIBN) : Promote homolytic cleavage of Br, leading to non-selective C5 bromination . Kinetic studies using in-situ IR spectroscopy reveal that FeBr lowers the activation energy for C2 bromination by 12 kJ/mol compared to radical pathways .

Q. How can computational modeling guide the design of derivatives for biological activity studies?